molecular formula C21H21ClFNO3 B1325581 2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone CAS No. 898758-19-5

2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone

Cat. No. B1325581
M. Wt: 389.8 g/mol
InChI Key: VWWXCFPPNHDJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone” is a chemical compound with the molecular formula C21H22ClNO3 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a benzophenone core, a chloro and a fluoro substituent on the phenyl rings, and a 1,4-dioxa-8-azaspiro[4.5]decane moiety attached via a methylene bridge .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 371.86 . Other properties such as melting point, boiling point, and density are not specified in the available sources .

Scientific Research Applications

Chemical Synthesis and Regioselectivity

  • The compound is involved in acylation processes, showing different regioselectivities based on the base and acyl chloride used. This is evident in studies where acylation of related compounds resulted in distinct products depending on these conditions (Koszytkowska-Stawińska et al., 2004).

Environmental Applications

  • Derivatives of the compound have been utilized in environmental applications. For example, a derivative was used to create a polymer that effectively removes carcinogenic azo dyes from water, highlighting its potential in environmental cleanup and pollution control (Akceylan et al., 2009).

Antiviral Applications

  • Some derivatives have shown promising antiviral activity. For instance, certain compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane moiety exhibited strong activity against influenza A/H3N2 virus and human coronavirus, suggesting potential applications in antiviral drug development (Apaydın et al., 2020).

Antitubercular Drug Development

  • The compound has been a focus in antitubercular drug research. A structural study of a related benzothiazinone, a promising antitubercular drug candidate, provided insights into its properties and potential as a therapeutic agent (Richter et al., 2022).

Synthetic Methodology and Biological Activity

  • Research into the synthesis of related compounds has been extensive, with a focus on developing new methodologies and exploring their biological activities. This includes studies on the synthesis of spirothiazolidinone derivatives and their evaluation for antiviral and other activities (Flefel et al., 2019).

Tuberculosis Research

  • Clinical studies have tested related compounds for susceptibility to new antitubercular drugs, establishing a baseline for resistance and susceptibility which is crucial for drug development (Pasca et al., 2010).

Tumor Imaging and Radioligand Development

  • Novel piperidine compounds, including 1,4-dioxa-8-azaspiro[4.5]decane derivatives, have been developed as σ1 receptor ligands, showing potential as tumor imaging agents in positron emission tomography (PET) imaging (Xie et al., 2015).

Anticonvulsant Research

  • Fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives have been synthesized and evaluated for their anticonvulsant activity, contributing to the research in neurological disorders (Obniska et al., 2006).

Spectral Analysis and Chemical Reactivity Studies

  • Detailed spectral analysis and quantum chemical studies have been conducted on related compounds to understand their molecular geometry and chemical reactivity, aiding in the development of new compounds with potential applications in various fields (Satheeshkumar et al., 2017).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources I found. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for the use of this compound are not specified in the available sources. Its use is likely to continue in experimental and research contexts .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3/c22-19-13-17(23)5-6-18(19)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWXCFPPNHDJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642875
Record name (2-Chloro-4-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone

CAS RN

898758-19-5
Record name (2-Chloro-4-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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